(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

Catalog No.
S726691
CAS No.
66673-40-3
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

CAS Number

66673-40-3

Product Name

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone

IUPAC Name

(5R)-5-(hydroxymethyl)pyrrolidin-2-one

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1

InChI Key

HOBJEFOCIRXQKH-SCSAIBSYSA-N

SMILES

C1CC(=O)NC1CO

Synonyms

(5R)-5-(Hydroxymethyl)-2-pyrrolidinone; (R)-5-Oxopyrrolidine-2-methanol;

Canonical SMILES

C1CC(=O)NC1CO

Isomeric SMILES

C1CC(=O)N[C@H]1CO

The exact mass of the compound (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, commonly known as D-pyroglutaminol, is an enantiopure chiral building block widely utilized in the asymmetric synthesis of pharmaceuticals and specialty chemicals [1]. Characterized by its stable pyrrolidinone ring and a reactive hydroxymethyl group, this compound serves as a critical precursor for generating complex chiral architectures, including functionalized pyrrolidines and piperidines. Commercially available at high optical purities (typically >98% ee), it provides a reliable foundation for stereoretentive synthetic routes, making it a highly practical starting material for procurement teams focused on developing stereospecific active pharmaceutical ingredients (APIs) without the overhead of downstream chiral resolution .

Substituting (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone with its racemic counterpart or its unreduced carboxylic acid precursor (D-pyroglutamic acid) introduces severe process inefficiencies and safety risks [1]. Utilizing the racemate mandates late-stage chiral chromatography, which inherently caps the theoretical yield of the active enantiomer at 50% and generates massive solvent waste. Conversely, attempting to use the cheaper D-pyroglutamic acid requires aggressive, hazardous reduction steps involving reagents like lithium triethylborohydride or lithium aluminum hydride under strict cryogenic conditions (-78 °C) [2]. Furthermore, substituting with the (S)-enantiomer (L-pyroglutaminol) completely inverts the stereocenter of the final product, rendering stereospecific APIs—such as certain BCL6 or MMP inhibitors—biologically inactive. Therefore, procuring the exact (R)-(-)-enantiomer is essential for maintaining process safety, maximizing yield, and ensuring target efficacy.

Processability and Safety: Bypassing Cryogenic Reduction

Synthesizing D-pyroglutaminol in-house from D-pyroglutamic acid requires aggressive reducing agents, such as lithium triethylborohydride or lithium aluminum hydride, under strict cryogenic conditions (typically -78 °C to -80 °C) [1]. By procuring pre-reduced (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, buyers bypass these hazardous steps, eliminating the need for specialized cryogenic reactors and the handling of highly reactive, moisture-sensitive hydrides.

Evidence DimensionSynthesis conditions and safety requirements
Target Compound DataReady-to-use chiral alcohol (ambient handling)
Comparator Or BaselineD-Pyroglutamic acid (requires LiEt3BH/LiAlH4 at -78 °C)
Quantified Difference100% elimination of cryogenic reduction steps
ConditionsProcess scale-up or laboratory synthesis of pyrrolidine derivatives

Streamlines manufacturing workflows by removing hazardous reagents and extreme cooling requirements, directly lowering processing costs and safety risks.

Yield Optimization via Enantiopure Precursors

When synthesizing chiral APIs such as matrix metalloprotease (MMP) inhibitors, utilizing the racemic mixture of 5-(hydroxymethyl)-2-pyrrolidinone necessitates late-stage chiral separation (e.g., via preparative HPLC on chiral stationary phases), which inherently caps the theoretical yield of the desired enantiomer at 50% [1]. Procuring >98% ee (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone allows for a stereoretentive synthetic route that bypasses this bottleneck, effectively doubling the maximum theoretical yield of the target API enantiomer.

Evidence DimensionMaximum theoretical yield of target enantiomer
Target Compound Data~100% theoretical yield (stereoretentive route)
Comparator Or BaselineRacemic 5-(Hydroxymethyl)-2-pyrrolidinone (≤50% theoretical yield)
Quantified Difference>2x increase in theoretical yield of the active stereoisomer
ConditionsMultistep API synthesis (e.g., MMP inhibitors)

Eliminates costly, low-throughput chiral chromatography steps, significantly improving overall material efficiency and process economics.

Stereospecificity in Target Binding

In the development of B-cell lymphoma 6 (BCL6) protein-protein interaction inhibitors, the absolute stereochemistry of the trans-piperidine core is dictated by the chiral pool precursor [1]. Using (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone ensures the correct spatial orientation of the final inhibitor, which is critical for achieving high-affinity binding (e.g., SPR KD values down to 0.078 µM for optimized derivatives). Substitution with the (S)-enantiomer results in an incorrect stereocenter, leading to a drastic loss of target affinity.

Evidence DimensionStereocenter-dependent binding affinity (KD)
Target Compound DataHigh affinity (KD = 0.078 µM for derived BCL6 inhibitors)
Comparator Or Baseline(S)-(+)-enantiomer (L-pyroglutaminol) derivatives
Quantified DifferenceCritical requirement for sub-micromolar target engagement
ConditionsSurface plasmon resonance (SPR) binding assays for BCL6 inhibitors

Ensures the synthesized drug candidates possess the exact 3D conformation required for biological activity, preventing costly late-stage failures due to stereochemical mismatch.

Synthesis of Matrix Metalloprotease (MMP) Inhibitors

Selected for stereoretentive routes where the (R)-configuration is required to match the enzyme's binding pocket, avoiding the 50% yield penalty associated with resolving racemic intermediates [1].

Development of BCL6 Protein-Protein Interaction Inhibitors

The required chiral pool precursor for constructing trans-piperidine cores, ensuring the precise 3D spatial orientation necessary for sub-micromolar binding affinities in oncology drug discovery [2].

Asymmetric Synthesis of Pyrrolidine Derivatives

Utilized for generating enantiopure ligands and chiral auxiliaries, where the pre-reduced hydroxymethyl group allows for immediate functionalization (e.g., protection, halogenation, or oxidation) without the need for hazardous cryogenic reduction steps [3].

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-(-)-5-Hydroxymethylpyrrolidin-2-one

Dates

Last modified: 09-14-2023

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